molecular formula C8H2F13N3S B12570527 5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione CAS No. 162466-06-0

5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione

Cat. No.: B12570527
CAS No.: 162466-06-0
M. Wt: 419.17 g/mol
InChI Key: ZIKSWKKYWZFGEW-UHFFFAOYSA-N
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Description

5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione is a fluorinated organic compound. It is characterized by the presence of a triazole ring and a highly fluorinated alkyl chain. The compound’s unique structure imparts it with distinct chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione typically involves the reaction of a triazole precursor with a fluorinated alkyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction can be represented as follows:

Triazole Precursor+Fluorinated Alkyl HalideThis compound\text{Triazole Precursor} + \text{Fluorinated Alkyl Halide} \rightarrow \text{this compound} Triazole Precursor+Fluorinated Alkyl Halide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the fluorinated alkyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted triazoles and fluorinated derivatives.

Scientific Research Applications

5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its use in drug development due to its unique pharmacokinetic properties.

    Industry: Utilized in the production of specialty materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The fluorinated alkyl chain enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazole ring can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane
  • 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane

Uniqueness

5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione is unique due to the presence of both a triazole ring and a highly fluorinated alkyl chain. This combination imparts the compound with distinct chemical reactivity and physical properties, making it more versatile compared to other similar fluorinated compounds.

Properties

CAS No.

162466-06-0

Molecular Formula

C8H2F13N3S

Molecular Weight

419.17 g/mol

IUPAC Name

5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C8H2F13N3S/c9-3(10,1-22-2(25)24-23-1)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h(H2,22,23,24,25)

InChI Key

ZIKSWKKYWZFGEW-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=S)NN1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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